molecular formula C4H13N2Si B15399367 [(2-Aminoethyl)amino]dimethylsilyl

[(2-Aminoethyl)amino]dimethylsilyl

Cat. No.: B15399367
M. Wt: 117.24 g/mol
InChI Key: OCMGKKXEFYJNMK-UHFFFAOYSA-N
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Description

[(2-Aminoethyl)amino]dimethylsilyl is a silicon-based organofunctional compound characterized by a dimethylsilyl backbone substituted with a (2-aminoethyl)amino group. This structure combines the reactivity of a silicon center with the bifunctional properties of an aminoethylamine moiety, making it valuable in applications such as surface modification, polymer chemistry, and pharmaceutical synthesis.

Properties

Molecular Formula

C4H13N2Si

Molecular Weight

117.24 g/mol

InChI

InChI=1S/C4H13N2Si/c1-7(2)6-4-3-5/h6H,3-5H2,1-2H3

InChI Key

OCMGKKXEFYJNMK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)NCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s silicon center distinguishes it from carbon-based analogs. Key comparisons include:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
[(2-Aminoethyl)amino]dimethylsilyl N/A C₄H₁₃N₂Si Dimethylsilyl, aminoethylamino Surface modification, catalysis
2-((2-Aminoethyl)amino)acetic acid 70161-44-3 C₄H₁₀N₂O₂ Carboxylic acid, aminoethylamino Chelation, pharmaceuticals
Amino Acetaldehyde Dimethyl Acetal 22483-09-6 C₄H₁₁NO₂ Acetal, primary amine Pharmaceutical intermediate
Dimethyl Lauryl Amine 112-18-5 C₁₄H₃₁N Tertiary amine, alkyl chain Polymer additive, surfactants

Key Observations :

  • Silicon vs. Carbon Backbone: The dimethylsilyl group in the target compound confers greater electrophilicity compared to carbon analogs like 2-((2-Aminoethyl)amino)acetic acid. This enhances reactivity in hydrolysis or condensation reactions .
  • Amino Group Placement: The primary amine in Amino Acetaldehyde Dimethyl Acetal (CAS 22483-09-6) is less sterically hindered than the aminoethylamino group in the target compound, affecting nucleophilic activity .

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